(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate
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Overview
Description
(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate is a chemical compound with the molecular formula C10H15N3O·2HCl·2H2O. It is a solid substance that is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate typically involves the reaction of 1-methylimidazole with piperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanol: Similar in structure but with a hydroxyl group instead of a piperidinyl group.
(1-Methyl-1H-imidazol-2-yl)ethanol: Contains an ethyl group instead of a piperidinyl group.
(1-Methyl-1H-imidazol-2-yl)phenylmethanol: Has a phenyl group instead of a piperidinyl group.
Uniqueness
(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate is unique due to its specific combination of an imidazole ring and a piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-piperidin-3-ylmethanone;dihydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH.2H2O/c1-13-6-5-12-10(13)9(14)8-3-2-4-11-7-8;;;;/h5-6,8,11H,2-4,7H2,1H3;2*1H;2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYBDQSQNDGVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2CCCNC2.O.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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